Tigogenin Exhibits Superior Apoptosis Induction vs. Hecogenin in Human Rheumatoid Arthritis Synoviocytes
In a head-to-head comparison using human rheumatoid arthritis (RA) fibroblast-like synoviocytes (FLS), tigogenin was more effective than its close structural analog hecogenin in inducing apoptosis [1]. Both compounds induced caspase-dependent apoptosis, but the magnitude of the effect was greater for tigogenin under identical experimental conditions.
| Evidence Dimension | Apoptosis induction efficacy |
|---|---|
| Target Compound Data | Tigogenin: Greater apoptosis induction (qualitative descriptor) |
| Comparator Or Baseline | Hecogenin: Lower apoptosis induction |
| Quantified Difference | Tigogenin was more effective than hecogenin (no IC50 provided; qualitative observation) |
| Conditions | Human RA fibroblast-like synoviocytes (FLS) isolated from fresh synovial biopsies, MTT assay, caspase activity measurement, DNA fragmentation quantification |
Why This Matters
For RA-focused research, tigogenin's superior pro-apoptotic activity in human FLS compared to hecogenin makes it the preferred tool compound for investigating p38 MAPK-mediated synovial cell death pathways.
- [1] Liagre B, Vergne-Salle P, Corbiere C, et al. Inhibition of human rheumatoid arthritis synovial cell survival by hecogenin and tigogenin is associated with increased apoptosis, p38 mitogen-activated protein kinase activity and upregulation of cyclooxygenase-2. Int J Mol Med. 2007;20(4):451-460. View Source
